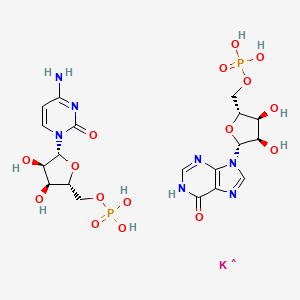
Polyinosinic-polycytidylic Acid (potassium salt)
Vue d'ensemble
Description
Polyinosinic-polycytidylic acid (Poly (I:C)) is a double-stranded homopolymer used as a model RNA to study cell signaling at the level of TLR3 . It is a synthetic analog of double-stranded RNA (dsRNA), a molecular pattern associated with viral infections .
Molecular Structure Analysis
Polyinosinic-polycytidylic acid (Poly (I:C)) is a double-stranded homopolymer. It is comprised of long strands of inosine poly (I) homopolymer annealed to strands of cytidine poly © homopolymer .Physical And Chemical Properties Analysis
Polyinosinic-polycytidylic acid (potassium salt) is a lyophilized powder. It is composed of Poly (I) • Poly ©, 10% (balance buffer salts as sodium chloride and sodium phosphate). It should be stored in desiccated conditions at −20°C .Applications De Recherche Scientifique
Cancer Treatment and Immunotherapy : Polyinosinic-polycytidylic acid is a synthetic analog of double-stranded RNA and functions as an agonist of toll-like receptor 3 and retinoic acid-inducible gene I-like receptors. It has shown potential in cancer treatment by enhancing innate and adaptive immune responses, altering the tumor microenvironment, and directly triggering apoptosis in some cancer cells (Cheng & Xu, 2010).
Inhibition of Chemically Induced Tumorigenesis : Research has demonstrated that Polyinosinic-polycytidylic acid can inhibit the formation of skin tumors in mice, suggesting its potential as a protective agent against certain types of cancer (Gelboin & Levy, 1970).
Effects on Immune Response : Polyinosinic-polycytidylic acid can influence the immune response, showing temporary inhibition of the growth rate of transplanted tumors, and affecting both humoral and cellular immunity in hosts (Fisher, Cooperband, & Mannick, 1972).
Inhibition of DNA Synthesis : The compound has been found to inhibit isoproterenol-stimulated DNA synthesis in salivary glands of mice, indicating a selective mechanism of action (Serota & Baserga, 1970).
Variability in Induced Immune Response : The molecular weight of Polyinosinic-polycytidylic acid may impact its immune-activating potential, suggesting that its molecular weight is an important consideration in experimental designs (Careaga et al., 2018).
Use as a Vaccine Adjuvant : Polyinosinic-polycytidylic acid can be utilized as a PAMP-adjuvant in vaccines, modulating and optimizing antigen-specific immune responses (Martins, Bavari, & Salazar, 2015).
Toxicity Studies : Research has also been conducted on the pathological effects of Polyinosinic-polycytidylic acid, especially in lethal or near-lethal doses, to understand its potential for inducing dangerous toxicity in clinical trials against cancer (Philips et al., 1971).
Induction of Apoptosis in Pancreatic Cancer Cells : Polyinosinic-polycytidylic acid has been shown to trigger apoptosis in pancreatic ductal adenocarcinoma cells and inhibit tumor growth in vivo, suggesting its therapeutic potential for pancreatic cancer (Bhoopathi et al., 2014).
Safety And Hazards
Orientations Futures
Polyinosinic-polycytidylic acid (potassium salt) is used as an immunostimulant and is a common tool for scientific research on the immune system . It has been suggested that Poly (I:C) is one of the most appropriate generators of stable mature dendritic cells (DC). These mature DC might generate in vivo effective immune responses after injection due to their ability to secrete bioactive IL-12 after CD40 ligation .
Propriétés
InChI |
InChI=1S/C10H13N4O8P.C9H14N3O8P.K/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,10-;4-,6-,7-,8-;/m11./s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPUABRWHJGXNJ-VRQAYDGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.[K] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O.[K] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27KN7O16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137031716 | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




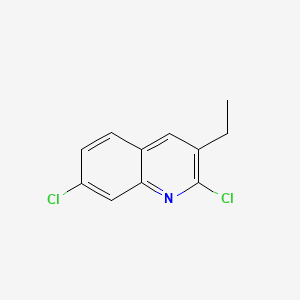
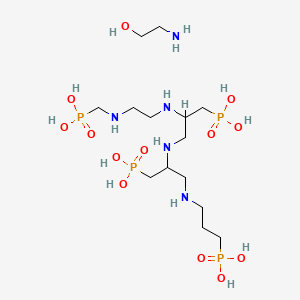
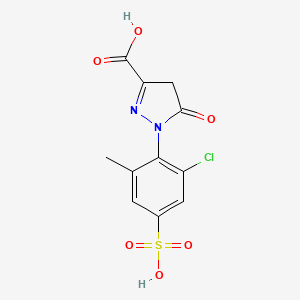

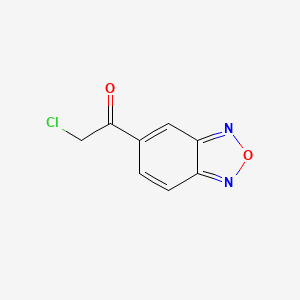
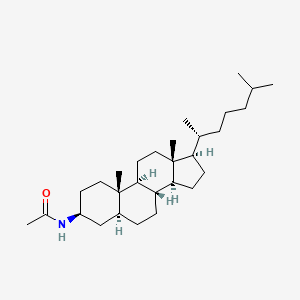
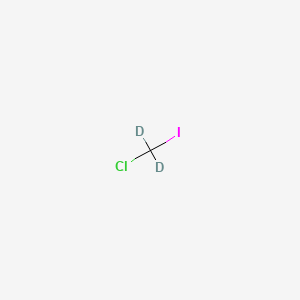
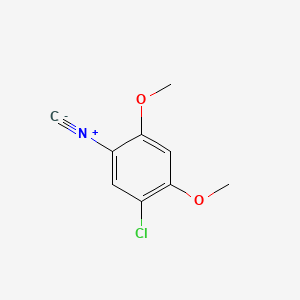
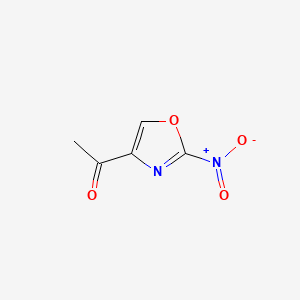
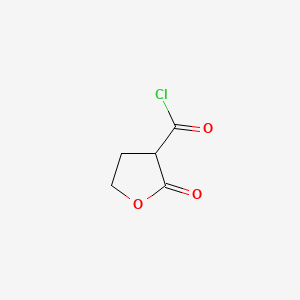
![2-Azaspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]](/img/structure/B593190.png)